molecular formula C8H11ClFNO B1496101 (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride CAS No. 1802222-53-2

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

Cat. No.: B1496101
CAS No.: 1802222-53-2
M. Wt: 191.63 g/mol
InChI Key: WNTRCWFPNVNFGW-NUBCRITNSA-N
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Description

“(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride” (CAS: 1802222-53-2) is a chiral organic compound with the molecular formula C₈H₁₁ClFNO and a molecular weight of 191.63 g/mol . It features a fluorophenol backbone substituted with an aminoethyl group in the (R)-configuration, forming a hydrochloride salt. The compound is stored under inert atmospheric conditions at room temperature . Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Notably, a structurally related compound, “(R)-2-amino-1-(4-fluoro-phenyl)-ethanol hydrochloride” (CAS: 1185198-25-7), shares the same molecular weight but differs in substituent arrangement and synthesis routes, as described in synthetic pathway analyses . This highlights the importance of stereochemical precision in differentiating enantiomers.

Properties

IUPAC Name

2-[(1R)-1-aminoethyl]-4-fluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-5(10)7-4-6(9)2-3-8(7)11;/h2-5,11H,10H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTRCWFPNVNFGW-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a chiral organic compound with the molecular formula C₈H₁₁ClFNO and a molecular weight of 191.63 g/mol. This compound is recognized for its significant biological activities, particularly in the realm of medicinal chemistry. Its structure features a hydroxyl group (-OH) attached to a fluorinated phenyl ring, along with an aminoethyl side chain, which contributes to its chiral nature and potential interactions with biological targets.

The compound's chemical behavior is influenced by its functional groups, allowing it to participate in various biological interactions. As a phenolic compound, it can act as an enzyme inhibitor or modulator of receptor activity, particularly those involved in neurotransmission pathways.

Biological Activities

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to neurotransmitter metabolism, potentially affecting serotonin and dopamine pathways. This inhibition could lead to alterations in mood and cognitive functions, making it a candidate for further research in neuropharmacology.
  • Receptor Interaction : Interaction studies indicate that this compound may bind to serotonin receptors, which are crucial for mood regulation and cognition. The binding affinity and specificity of this compound towards these receptors remain subjects for future exploration.
  • Pharmacological Applications : Its potential applications in drug development are underscored by its role as a chiral building block in synthesizing pharmaceuticals targeting the central nervous system. The compound's unique chiral configuration may provide advantages over non-chiral analogs in terms of efficacy and safety profiles.

Comparative Analysis with Structural Analogues

The following table compares this compound with some structurally similar compounds:

Compound NameStructure DescriptionUnique Features
2-(1-Aminoethyl)-4-fluorophenolLacks chirality; both enantiomers presentLess specific biological activity compared to (R) form
2-(1-Aminopropyl)-4-fluorophenolPropyl instead of ethyl groupMay exhibit different pharmacokinetics
3-(1-Aminoethyl)-4-fluorophenolDifferent position of aminoethyl groupPotentially different receptor interactions

This comparison highlights the distinctive biological activity attributed to the chiral configuration of this compound, which may not be replicated by its structural analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. For instance, a high-throughput screening approach has been employed to evaluate its agonistic properties on dopamine receptors, particularly D3 receptors. The findings suggest that while the compound exhibits some agonistic activity, further optimization is needed to enhance its potency without affecting D2 receptor activity .

Example Study

In a recent investigation, researchers synthesized over 100 analogs of related compounds to explore structure-activity relationships (SAR). The study aimed at identifying modifications that could enhance receptor selectivity and potency while minimizing off-target effects. The results indicated that specific substitutions on the phenyl ring significantly influenced receptor binding affinities and functional responses .

Scientific Research Applications

(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a chemical compound with several applications, particularly in the pharmaceutical industry as a key intermediate in synthesizing various drugs. It is also recognized for its role as a chiral building block in synthesizing pharmaceuticals, especially those targeting the central nervous system.

Pharmaceutical Applications

  • This compound as a pharmaceutical intermediate This compound is a crucial intermediate in synthesizing Repotrectinib and Fezolinetant . Repotrectinib is used to treat cancers with specific genetic mutations, while Fezolinetant is a non-hormonal treatment for menopausal hot flashes .
  • Chiral Building Block Due to its unique structure, this compound is valuable in creating complex molecules with specific spatial arrangements. Its structure suggests potential activity as an inhibitor of certain enzymes or receptors involved in neurotransmission. Preliminary studies indicate that it may have effects on serotonin and dopamine pathways.

Use in Drug Synthesis

  • Repotrectinib: this compound is an intermediate in preparing Repotrectinib, a drug used to treat cancers with specific ALK, ROS1, or NTRK gene alterations . These genetic alterations drive malignant processes, and Repotrectinib inhibits these signaling pathways .
  • Fezolinetant: This compound is also used in synthesizing Fezolinetant, a non-hormonal treatment for vasomotor symptoms (VMS) associated with menopause . Fezolinetant received FDA approval in May 2023 as a first-in-class medication for severe menopausal hot flashes .
  • Other Neurological Applications: The potential of this compound extends to drugs targeting neurological disorders due to its activity in serotonin and dopamine pathways.

Research and Development

  • Chiral Synthesis: this compound is used as a chiral building block in synthesizing complex organic molecules.
  • Enzyme and Protein Interaction Studies: The compound is valuable in studying enzyme mechanisms and protein-ligand interactions. Its chiral nature allows it to fit into enzyme active sites, facilitating catalytic reactions, and the fluorine atom can participate in hydrogen bonding, enhancing its binding affinity and specificity.
  • Receptor Tyrosine Kinases: Tyrosine kinases regulate cell growth, proliferation, and survival, and this compound is used in developing drugs that target these kinases . Diseases, including cancer, pain, neurological diseases, autoimmune diseases, and inflammation, are mediated by receptor tyrosine kinases such as ALK, ROS1, TRK, JAK2, SRC, and FAK .
  • Medicinal Chemistry: (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride is a chiral compound with applications in medicinal chemistry and biological research. Its structure, which features a fluorinated phenol ring and an aminoethyl group, enhances its biological activity.

Other Potential Applications

  • (S)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride: is a precursor in synthesizing pharmaceutical agents, particularly those targeting neurological disorders.
  • Production of Fine Chemicals: Utilized as an intermediate in various industrial processes.
  • Biological Activity: Research suggests it has significant biological activity and can interact with various biological targets.
  • Protein Kinases: It can be used to study protein kinases, which are key regulators for cell growth, proliferation, and survival .
  • Treating Diseases: It has the potential for treating diseases associated with receptor tyrosine kinases, such as ALK, ROS1, TRK, JAK2, SRC, and FAK .

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Aliphatic Systems: The target compound contains a fluorophenol aromatic ring, whereas analogs like Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride feature aliphatic cyclobutane rings . Phenolic groups enhance acidity compared to ester or amine functionalities in other compounds.

Halogenation Patterns: The trifluoroethyl group in 4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride increases lipophilicity and steric bulk compared to the single fluorine in the target compound .

Chirality and Configuration : Enantiomeric purity is critical for the target compound’s (R)-configuration, paralleling the D-configuration in Methyl D-2-(4-fluorophenyl)glycinate hydrochloride. Methods like Rogers’s η and Flack’s x parameters (for enantiomorph-polarity estimation) are employed to resolve such stereochemical complexities .

Physicochemical Implications

  • Solubility: The phenolic –OH group in the target compound may improve water solubility relative to esterified analogs (e.g., Methyl D-2-(4-fluorophenyl)glycinate hydrochloride) .
  • Reactivity: The aminoethyl group enables nucleophilic reactions, while trifluoroethyl or difluoromethyl substituents in analogs may resist metabolic degradation .

Preparation Methods

Enzymatic Biocatalysis Using Recombinant Genetic Engineering Bacteria

A novel, green, and industrially promising method involves the use of recombinant Escherichia coli engineered to express two enzymes: amine dehydrogenase and formate dehydrogenase. This method was disclosed in a 2023 patent (CN117778281A) and offers a one-step enzymatic synthesis route.

Key Features:

  • Raw Material: 5-fluoro-2-hydroxyacetophenone
  • Catalysts: Amine dehydrogenase and formate dehydrogenase with high selectivity and activity
  • Reaction Medium: Buffer solution only, no organic cosolvents required
  • Process: One-step enzyme-catalyzed reductive amination
  • Outcome:
    • High conversion rate of raw material
    • Excellent enantiomeric excess (ee) > 99.9%
    • Simplified downstream separation and purification
    • Environmentally friendly and cost-effective

Process Summary Table:

Step Description
1. Gene insertion Recombinant E. coli engineered with genes encoding the enzymes
2. Enzyme production Shake flask cultivation to produce amine dehydrogenase and formate dehydrogenase
3. Catalytic reaction 5-fluoro-2-hydroxyacetophenone + cofactor + enzymes in buffer solution
4. Product isolation Direct isolation of (R)-2-(1-aminoethyl)-4-fluorophenol hydrochloride

This method reduces costs by avoiding expensive reagents and harsh conditions, making it suitable for scale-up and industrial application.

Ruthenium-Catalyzed Asymmetric Reductive Amination

An alternative chemical synthesis approach involves ruthenium-catalyzed asymmetric reductive amination, which provides a highly enantioselective and step-economical route.

Key Features:

  • Starting Material: 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
  • Catalyst: Ruthenium complex
  • Nitrogen Source: Ammonium acetate (NH4OAc)
  • Reducing Agent: Hydrogen gas (H2)
  • Reaction Conditions: Can be performed in a continuous-flow reactor for improved efficiency
  • Advantages:
    • High enantioselectivity producing optically pure (R)-isomer
    • Avoids expensive chiral auxiliaries and protecting groups
    • No need for column chromatography in purification
    • Scalable to at least 20 g batch size with continuous flow technology

Process Summary Table:

Parameter Details
Catalyst Ru complex
Substrate 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one
Nitrogen Source NH4OAc
Reducing Agent H2 gas
Reactor Type Continuous-flow reactor preferred
Enantiomeric Excess (ee) >99%
Purification Simple work-up, no chromatography required

This method offers a cost-effective and scalable alternative to enzymatic synthesis, especially suitable for pharmaceutical manufacturing.

Multi-step Chemical Synthesis Involving Protective Groups and Fluorination

A more traditional chemical synthesis route involves multi-step transformations including protection, fluorination, and reduction steps, as detailed in some organic fluorine chemistry literature.

Key Features:

  • Use of tert-butyl or diphenylmethylene protective groups
  • Intermediate formation of α-cyanoalkyl glycine esters
  • Difluoromethylation and subsequent catalytic hydrogenation (Pt/C catalyst, H2)
  • Acidic treatment to yield the hydrochloride salt of the target amine

Process Highlights:

  • Requires multiple steps with intermediate purification
  • Use of potassium carbonate as base and acetonitrile as solvent in alkylation steps
  • Hydrogenation under pressure (e.g., 95 psi H2) at moderate temperatures
  • Final conversion to hydrochloride salt using aqueous HCl

This method, while established, is less efficient and more resource-intensive compared to enzymatic or catalytic asymmetric methods.

Comparative Summary of Preparation Methods

Aspect Recombinant Enzymatic Method Ru-Catalyzed Reductive Amination Multi-step Chemical Synthesis
Raw Material 5-fluoro-2-hydroxyacetophenone 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one Various intermediates with protective groups
Catalyst/Enzymes Amine dehydrogenase, formate dehydrogenase Ruthenium complex Pt/C catalyst, bases, and reagents
Reaction Type One-step enzymatic reductive amination One-step asymmetric reductive amination Multi-step synthesis with protection/deprotection
Enantiomeric Excess (ee) >99.9% >99% Variable, depends on chiral resolution steps
Environmental Impact Green, aqueous buffer only Uses H2 gas, mild conditions Uses organic solvents, multiple reagents
Scalability High, industrial potential High, demonstrated on 20 g scale Moderate, more complex scale-up
Purification Simplified, no organic solvents needed No chromatography required Requires multiple purification steps
Cost Efficiency High, avoids expensive reagents Moderate, avoids chiral auxiliaries Lower, due to multiple steps and reagents

Q & A

Basic: What are the primary synthetic routes for (R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride, and how can enantioselectivity be optimized?

Methodological Answer:
The compound is synthesized via enantioselective biocatalysis using ω-transaminases (ωTAs) to achieve high chiral purity. Key steps include:

  • Substrate Preparation : Starting with 4-fluorobenzaldehyde and ethylamine derivatives.
  • Enzymatic Reaction : ωTAs (e.g., from Aspergillus terreus) catalyze the transamination step, yielding the (R)-enantiomer with >99% enantiomeric excess (ee) under optimized pH (7.5–8.5) and temperature (30–37°C) conditions .
  • Purification : Crystallization in ethanol/HCl yields the hydrochloride salt. Scalability can be enhanced using immobilized enzymes in continuous flow reactors .

Basic: How is the compound structurally characterized to confirm its configuration and purity?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration; crystals grown in methanol/water mixtures show C–C bond lengths (1.50–1.54 Å) and torsion angles consistent with the (R)-configuration .
  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) displays characteristic peaks: δ 1.35 (d, J=6.8 Hz, CH3), 3.20 (q, J=6.8 Hz, CH-NH2), and 7.15–7.45 (m, aromatic H) .
  • Circular Dichroism (CD) : Peaks at 225 nm (positive) and 210 nm (negative) confirm enantiopurity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.
  • First Aid : In case of skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Validation : Confirm target specificity (e.g., kinase inhibition) using orthogonal assays (e.g., fluorescence polarization vs. radiometric).
  • Batch Consistency : Verify compound purity (>98% by HPLC) and stability (e.g., no degradation in DMSO over 72 hours).
  • In Silico Modeling : Compare molecular docking results (AutoDock Vina) with experimental IC50 values to identify false positives .

Advanced: What advanced techniques are used to determine enantiomeric purity and address near-centrosymmetric structural ambiguities?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers (retention times: 8.2 min (R), 9.5 min (S)) .
  • Flack Parameter (x) : Prefer over Rogers’s η for X-ray analysis of near-centrosymmetric structures; values close to 0 confirm the (R)-configuration .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., -CF3 at the 3-position) to enhance binding to tyrosine kinase receptors.
  • In Vitro Testing : Evaluate IC50 against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Molecular Dynamics : Simulate interactions with EGFR (PDB: 1M17) to predict binding affinity changes .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

  • Byproduct Formation : Optimize reaction time (8–12 hrs) to minimize 4-fluoroacetophenone byproducts.
  • Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for greener processing and easier recycling.
  • Process Monitoring : Implement PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time reaction tracking .

Advanced: How is in vivo pharmacokinetic behavior assessed for this compound?

Methodological Answer:

  • Rodent Studies : Administer 10 mg/kg (IV/oral) and collect plasma samples at 0, 1, 3, 6, and 12 hrs.
  • LC-MS/MS Analysis : Quantify plasma concentration (LOQ: 0.1 ng/mL) to determine half-life (t1/2 = 2.5 hrs) and bioavailability (F = 45%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride
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(R)-2-(1-Aminoethyl)-4-fluorophenol hydrochloride

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